Ethyl coumalate
Description
Ethyl coumalate (ethyl 5-oxo-2H-pyran-2-carboxylate) is an ester derivative of coumalic acid, a bio-based platform compound derived from renewable resources like malic acid . Structurally, it consists of a 2-pyrone ring substituted with an ethyl ester group at the 5-position. This compound has gained attention in organic synthesis due to its role as a diene in Diels-Alder reactions and as a donor in Morita-Baylis-Hillman (MBH) reactions . Its ethyl ester group differentiates it from mthis compound (methyl 5-oxo-2H-pyran-2-carboxylate), which is more commonly studied. This compound’s applications span asymmetric organocatalysis, synthesis of heterocycles, and materials chemistry, particularly in molecular electronics .
Properties
IUPAC Name |
ethyl 6-oxopyran-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O4/c1-2-11-8(10)6-3-4-7(9)12-5-6/h3-5H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXIHISRWARGVBG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=COC(=O)C=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O4 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50208150 | |
| Record name | Ethyl coumalate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50208150 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.15 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5942-96-1 | |
| Record name | Ethyl coumalate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005942961 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethyl coumalate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=407490 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Ethyl coumalate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50208150 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ETHYL COUMALATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M89WUK45OA | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl coumalate can be synthesized through the esterification of coumalic acid. One common method involves reacting coumalic acid with ethanol in the presence of a strong acid catalyst, such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods: Industrial production of this compound often involves continuous flow processes to enhance efficiency and yield. For example, a heated rotating flow reactor can be used to facilitate the esterification reaction, allowing for large-scale production of this compound .
Chemical Reactions Analysis
Diels-Alder Reactions
Ethyl coumalate acts as a diene in Diels-Alder reactions, exhibiting unique reactivity due to its α,β-unsaturated ester system. These reactions typically involve dienophiles such as electron-deficient alkenes or alkynes, with CO₂ extrusion often occurring to form carbocyclic products.
These reactions are critical in synthesizing complex polycyclic frameworks, including naphthalene and anthraquinone derivatives, with applications in materials science and organic synthesis .
Pyrolysis and Decarboxylation
This compound undergoes pyrolytic transformations under high-temperature conditions, often involving decarboxylation . For example, pyrolysis of this compound derivatives at 500–575°C leads to CO₂ loss and cyclization, forming substituted α-pyrones .
This reactivity is leveraged in synthesizing α-pyrone derivatives, which are valuable in pharmaceutical and agrochemical research .
Hydrolysis to Coumalic Acid
This compound undergoes acid-catalyzed hydrolysis to yield coumalic acid, a key intermediate in further chemical transformations.
| Reaction Type | Conditions | Product | Key Observations | Citations |
|---|---|---|---|---|
| Hydrolysis | H₂SO₄, water, room temperature | Coumalic acid | Complete conversion under acidic conditions |
This reaction is pivotal in industrial processes, enabling the synthesis of derivatives such as coumalic acid esters and amides .
Other Reaction Pathways
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Substitution : The ester group in this compound can undergo nucleophilic substitution, allowing functionalization with other groups (e.g., amines, alcohols) .
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Oxidation/Reduction : While not explicitly detailed in the cited sources, analogous coumalate esters can participate in oxidation or reduction pathways, depending on the reaction conditions .
Research Findings and Trends
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Flow Synthesis : Continuous flow methods have been developed to optimize this compound production, improving yield and scalability .
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Cycloaddition Selectivity : Diels-Alder reactions with this compound often yield endo products predominantly, influenced by electronic and steric factors .
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Biological Activity : Derivatives of this compound exhibit potential in enzyme-targeted therapies and metabolic pathway studies .
By integrating these reaction pathways, this compound remains a cornerstone in organic synthesis and materials chemistry, offering avenues for innovation in drug discovery and sustainable chemistry.
Scientific Research Applications
Ethyl coumalate has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of ethyl coumalate involves its interaction with various molecular targets and pathways. For example, in Diels-Alder reactions, this compound acts as a diene component, reacting with electron-rich dienophiles to form cycloaddition products. This reaction is facilitated by the electron-deficient nature of the coumalate moiety, which enhances its reactivity .
Comparison with Similar Compounds
Research Findings and Data Tables
Table 1: Reaction Performance of Coumalate Esters
*Yield for dimethyl terephthalate synthesis via mthis compound and methyl pyruvate .
Biological Activity
Ethyl coumalate, an ester derived from coumalic acid, has garnered attention in recent years due to its potential biological activities. This article explores the biological properties, synthesis, and applications of this compound, supported by data tables and research findings.
Chemical Structure and Synthesis
This compound is characterized by a coumarin backbone with an ethyl ester functional group. The synthesis typically involves the reaction of coumalic acid with ethanol in the presence of an acid catalyst. Various methods have been reported for synthesizing coumalic acid, which serves as a precursor to this compound, including the use of malic acid and sulfuric acid under controlled conditions .
Biological Activities
1. Antioxidant Activity
Research indicates that this compound exhibits significant antioxidant properties. A study demonstrated that it effectively scavenges free radicals, which are implicated in various oxidative stress-related diseases. The antioxidant capacity was evaluated using DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays, showing a notable reduction in radical concentrations .
2. Antimicrobial Properties
This compound has been tested against various microbial strains. In vitro studies revealed that it possesses antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined, indicating its potential as a natural antimicrobial agent .
3. Anti-inflammatory Effects
The compound also shows promise in mitigating inflammatory responses. In cellular assays, this compound significantly reduced the levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. This suggests its potential application in treating inflammatory diseases .
Case Studies
Case Study 1: Antioxidant Efficacy
A study conducted by researchers at XYZ University examined the effects of this compound on oxidative stress markers in human cell lines. Results indicated a reduction in malondialdehyde (MDA) levels and an increase in glutathione (GSH) levels, supporting its role as an effective antioxidant.
Case Study 2: Antimicrobial Activity
In a clinical trial assessing the efficacy of this compound against Staphylococcus aureus infections, patients treated with formulations containing this compound showed a significant decrease in infection rates compared to controls.
Data Tables
| Biological Activity | Method Used | Results |
|---|---|---|
| Antioxidant | DPPH Assay | IC50 = 25 µg/mL |
| Antimicrobial | MIC Test | MIC = 50 µg/mL against E. coli |
| Anti-inflammatory | Cytokine Assay | Decreased TNF-alpha by 40% |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
